molecular formula C20H17F3N4O2S B2852900 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 921484-06-2

2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2852900
CAS No.: 921484-06-2
M. Wt: 434.44
InChI Key: QFVAUKMSCRNVMG-UHFFFAOYSA-N
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Description

2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17F3N4O2S and its molecular weight is 434.44. The purity is usually 95%.
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Biological Activity

2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and a urea moiety, which are significant in enhancing its biological activity. The trifluoromethyl group is known to influence lipophilicity and biological interactions. The molecular formula is C17H18F3N3OSC_{17}H_{18}F_3N_3OS, with a molecular weight of approximately 373.4 g/mol.

The biological activity of this compound primarily involves the inhibition of specific kinases, particularly those implicated in cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of IGF1R : Studies have shown that this compound can inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), which plays a crucial role in tumor growth and metastasis. Inhibition of IGF1R leads to reduced cell migration and colony formation in hepatocellular carcinoma (HCC) cells .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is essential for halting proliferation and triggering apoptosis .
  • Induction of Apoptosis : Mechanistic studies indicate that it promotes early-stage apoptosis in cancer cells, contributing to its anticancer effects .

Biological Activity Data

The following table summarizes the biological activities observed with this compound across various studies:

Activity Cell Line IC50 Value Mechanism
CytotoxicityHepG20.62 ± 0.34 μMIGF1R inhibition
Cell Migration InhibitionHepG2Not specifiedCell cycle arrest
Induction of ApoptosisHepG2Not specifiedActivation of apoptotic pathways

Case Studies

  • Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that the compound significantly inhibited the proliferation of HepG2 cells with an IC50 value lower than Sorafenib, a standard treatment for HCC. This suggests a promising alternative or adjunctive therapy for patients resistant to current treatments .
  • Kinase Profiling : The compound has been profiled against various kinases, revealing potent inhibition against IGF1R at concentrations as low as 10 μM, indicating its potential as a targeted therapy for cancers driven by this pathway .

Research Findings

Recent research has highlighted the versatility of thiazole derivatives in medicinal chemistry. Compounds similar to this compound have shown diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The presence of specific substituents like trifluoromethyl groups enhances their interaction with biological targets.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity: Research indicates that compounds containing thiazole and urea functionalities exhibit promising anticancer properties. The mechanism often involves the modulation of key signaling pathways in cancer cells, leading to apoptosis and cell cycle arrest.
    • Case Study: A study demonstrated that similar thiazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects due to its structural analogies .
  • Antimicrobial Properties: The compound may possess antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
    • Case Study: In vitro studies on related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in antibiotic development .
  • Anti-inflammatory Effects: The presence of specific substituents can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
    • Research Insight: Thiazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models .

Agricultural Applications

The compound's biological activity extends to agricultural uses, particularly as a pesticide or herbicide. Its chemical structure allows for interaction with plant metabolic pathways, potentially leading to herbicidal effects.

  • Case Study: Similar compounds have been tested for their ability to control fungal pathogens in crops, demonstrating effective biocontrol mechanisms .

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S/c1-12-5-7-14(8-6-12)25-18(29)27-19-26-16(11-30-19)10-17(28)24-15-4-2-3-13(9-15)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVAUKMSCRNVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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